molecular formula C19H18ClFN2O2 B4386870 2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B4386870
M. Wt: 360.8 g/mol
InChI Key: GXJVFKOKBPIHFM-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that combines a substituted phenyl ring with an indole moiety

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-25-13-5-6-18-14(9-13)12(11-23-18)7-8-22-19(24)10-15-16(20)3-2-4-17(15)21/h2-6,9,11,23H,7-8,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVFKOKBPIHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Substitution on the Phenyl Ring: The 2-chloro-6-fluorophenyl group can be introduced via electrophilic aromatic substitution, using chlorination and fluorination reactions.

    Amide Bond Formation: The final step involves coupling the indole derivative with the substituted phenyl acetic acid derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, including enzymes and receptors. It can be used in studies to understand these interactions and develop new bioactive molecules.

Medicine

In medicinal chemistry, 2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is investigated for its potential therapeutic effects. Its structure indicates possible applications in treating neurological disorders and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its synthetic versatility allows for the creation of derivatives with specific desired properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, suggesting potential effects on neurotransmission. The substituted phenyl ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-(2-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-(2-chloro-6-methylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, potentially offering distinct advantages in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

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